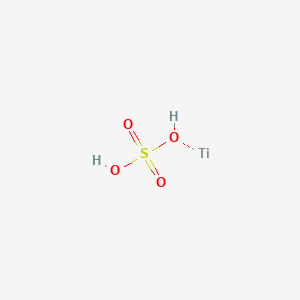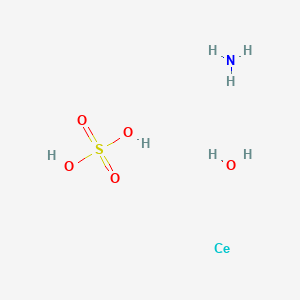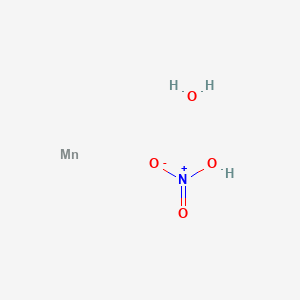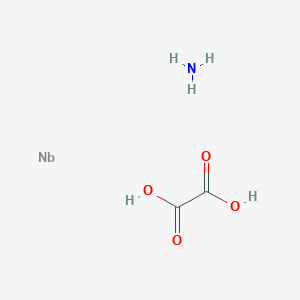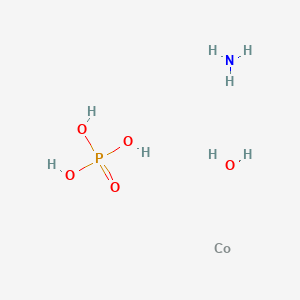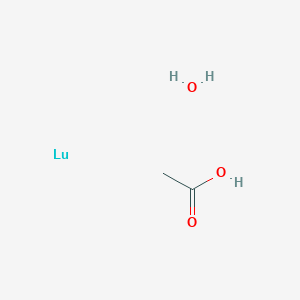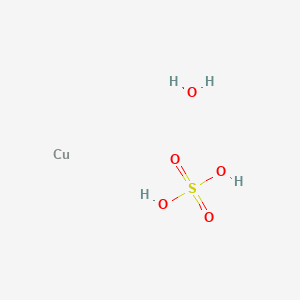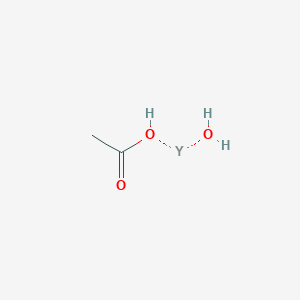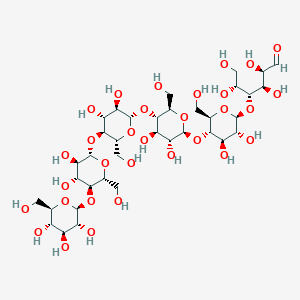
Cellohexose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cellohexose is a hexose sugar derived from cellulose, a polysaccharide that forms the structural component of plant cell walls It is composed of six glucose units linked by β-1,4-glycosidic bonds
准备方法
Synthetic Routes and Reaction Conditions: Cellohexose can be synthesized through the enzymatic hydrolysis of cellulose. The process involves the use of cellulases, which are enzymes that break down cellulose into smaller sugar units. The hydrolysis is typically carried out under mild conditions, such as a pH range of 4.8 to 5.5 and temperatures between 45°C to 50°C. The reaction is often facilitated by the presence of buffer solutions to maintain the optimal pH.
Industrial Production Methods: In industrial settings, this compound is produced through the bioconversion of lignocellulosic biomass. This involves pretreatment of the biomass to break down the lignin structure, followed by enzymatic hydrolysis using a cocktail of cellulases. The process is optimized to maximize the yield of this compound and other cellodextrins. The use of genetically engineered microorganisms that express high levels of cellulases is also a common approach to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldonic acids.
Reduction: Reduction of this compound can yield sugar alcohols, such as sorbitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used. These reactions are usually performed under mild conditions to prevent degradation of the sugar.
Substitution: Reagents like acetic anhydride or alkyl halides are used for substitution reactions. The conditions vary depending on the desired derivative.
Major Products:
Oxidation: Aldonic acids, such as gluconic acid.
Reduction: Sugar alcohols, such as sorbitol.
Substitution: Various esters and ethers of this compound.
科学研究应用
Cellohexose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the enzymatic hydrolysis of cellulose and the mechanisms of cellulase action.
Biology: this compound serves as a substrate for studying the metabolic pathways of cellulolytic microorganisms.
Medicine: Research is being conducted on the potential use of this compound derivatives in drug delivery systems and as therapeutic agents.
Industry: this compound is used in the production of biofuels, biodegradable plastics, and other value-added products from lignocellulosic biomass.
作用机制
The mechanism of action of cellohexose primarily involves its interaction with cellulases. These enzymes bind to the this compound molecule and catalyze the hydrolysis of the β-1,4-glycosidic bonds, resulting in the release of glucose units. The process involves the formation of an enzyme-substrate complex, followed by the cleavage of the glycosidic bond and the release of the product. The molecular targets include the glycosidic bonds within the this compound molecule, and the pathways involved are those related to carbohydrate metabolism.
相似化合物的比较
Cellobiose: A disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond.
Cellotriose: A trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds.
Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds.
Comparison: Cellohexose is unique due to its longer chain length compared to cellobiose, cellotriose, and cellotetraose. This longer chain length provides different physical and chemical properties, such as higher solubility and different reactivity patterns. Additionally, this compound serves as a better model compound for studying the hydrolysis of cellulose due to its closer resemblance to the cellulose polymer.
属性
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMVHSOAUQHPSN-VXDFXQCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2478-35-5 |
Source


|
| Record name | Cellohexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
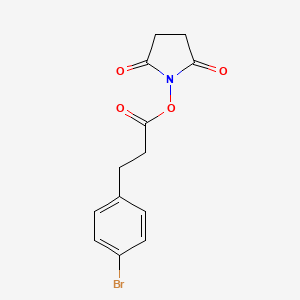
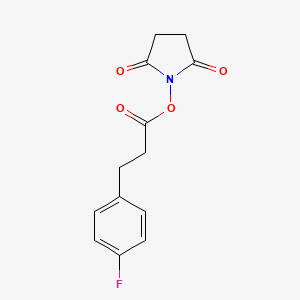
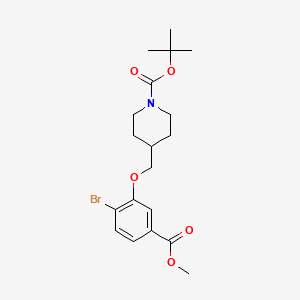
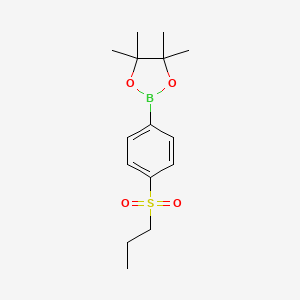
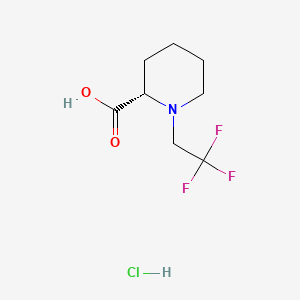
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)
